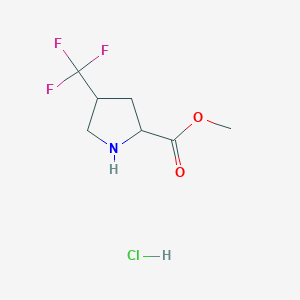

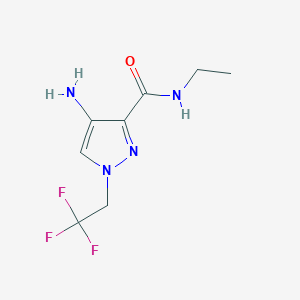

4-(三氟甲基)吡咯烷-2-羧酸甲酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

农用化学品:作物保护

TFMP 衍生物在保护作物免受病虫害方面发挥着至关重要的作用。氟唑草丁酯的引入,作为首个 TFMP 衍生物,彻底改变了农用化学品市场。自那时起,超过 20 种新的含 TFMP 的农用化学品获得了 ISO 通用名。 这些化合物将氟原子的理化性质与吡啶部分的独特组合归功于它们的生物活性 .

医药:药物开发

一些 TFMP 衍生物已在医药领域得到应用。值得注意的是,五种含有 TFMP 部分的医药产品和两种兽医产品已获得市场批准。此外,许多候选药物目前正在进行临床试验。 氟原子对药物性质的影响以及吡啶支架的贡献,使其具有高效性 .

功能材料:氟化有机化合物

含氟化合物,包括 TFMP 衍生物,已成为功能材料中必不可少的组成部分。它们对生物活性和物理性质的独特影响,使其成为研究人员宝贵的工具。 事实上,在过去二十年中推出的杀虫剂中超过 50% 是氟化的,其中约 40% 含有三氟甲基 .

反向激动剂:RORγt 受体调节

最近的研究探索了使用吡咯烷衍生物作为视黄酸相关孤儿受体 γ (RORγt) 的反向激动剂。这些化合物在自身免疫性疾病研究中展现出巨大潜力。 立体化学修饰对其活性有重大影响,强调了结构变化的重要性 .

抗菌特性

SAR 研究表明,TFMP 衍生物具有抗菌活性。N'-取代基和 4'-苯基取代基的性质会影响其有效性。 例如,N'-Ph 和 4'-PhNO2 衍生物表现出增强的抗菌特性 .

气相反应:合成应用

TFMP 及其衍生物参与气相反应,使其成为有机合成中的宝贵中间体。 研究人员继续探索新的应用,其独特的化学性质使其用途广泛 .

总之,4-(三氟甲基)吡咯烷-2-羧酸甲酯盐酸盐在各个科学领域中具有巨大潜力,从作物保护到药物开发和功能材料。 其多方面的特性继续激发着创新研究和应用 . 如果您需要更多详细信息或有任何其他问题,请随时提出!

作用机制

The mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride is not well understood. However, it has been suggested that Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride may act as a modulator of various biological pathways, including the immune system, inflammation, and apoptosis. Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride may also interact with various cellular targets, including enzymes, receptors, and ion channels.

Biochemical and Physiological Effects

Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride can inhibit the proliferation of cancer cells, modulate the immune response, and reduce inflammation. In vivo studies have shown that Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function.

实验室实验的优点和局限性

Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. The limitations include its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties, and its potential toxicity at high concentrations.

未来方向

There are several future directions for the study of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of various functional materials, including polymers, liquid crystals, and organic semiconductors. Additionally, further studies are needed to understand the mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride and its interaction with various cellular targets.

Conclusion

In conclusion, Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride has been investigated for its potential as a drug candidate for the treatment of various diseases, as well as its potential as a building block for the synthesis of various functional materials. Further studies are needed to understand its mechanism of action and its interaction with various cellular targets.

合成方法

The synthesis of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride involves a multi-step process that includes the reaction of 4-(trifluoromethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The methyl ester is then converted into Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride by reacting it with hydrochloric acid. The synthesis method has been optimized to achieve high yields and purity of the final product.

属性

IUPAC Name |

methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOWIHHHSZCRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)